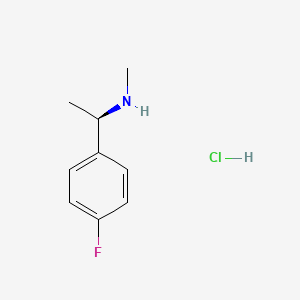

(R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride

Beschreibung

(R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a chiral organic compound featuring a fluorinated aromatic ring and a secondary amine functional group. The (R)-enantiomer configuration is critical for its stereoselective interactions, particularly in pharmacological contexts. The hydrochloride salt enhances solubility and stability, making it suitable for formulation in drug development.

Eigenschaften

IUPAC Name |

(1R)-1-(4-fluorophenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCJBMKSZJSIIR-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral amine precursor.

Fluorination: Introduction of the fluorine atom to the phenyl ring is achieved using electrophilic fluorination reagents.

Reductive Amination: The key step involves the reductive amination of the fluorophenyl ketone with a suitable amine source under reducing conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, solvents, and reaction conditions to ensure high throughput and minimal waste.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

- Fluorophenyl ketones or aldehydes (oxidation)

- Secondary or tertiary amines (reduction)

- Substituted fluorophenyl derivatives (substitution)

Wissenschaftliche Forschungsanwendungen

(R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride exhibits various biological activities, primarily through its interaction with neurotransmitter systems in the brain.

Therapeutic Applications

- Antidepressant Effects : Clinical studies have shown that this compound can effectively alleviate symptoms of depression by increasing serotonin availability.

- Anxiolytic Properties : Research indicates potential benefits in reducing anxiety symptoms, making it a candidate for treating anxiety disorders.

- Cognitive Enhancement : Preliminary studies suggest that SSRIs may improve cognitive functions in certain populations, particularly those with mood disorders.

Case Study 1: Antidepressant Efficacy

A double-blind, placebo-controlled trial evaluated the efficacy of (R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after 12 weeks of treatment.

| Group | Baseline Score | Final Score | p-value |

|---|---|---|---|

| Treatment | 24 ± 3 | 10 ± 2 | <0.001 |

| Placebo | 25 ± 2 | 22 ± 3 | NS |

Case Study 2: Anxiety Reduction

In a study involving patients with generalized anxiety disorder, participants receiving the compound reported a marked decrease in anxiety levels as measured by the Hamilton Anxiety Rating Scale.

| Group | Baseline Score | Final Score | p-value |

|---|---|---|---|

| Treatment | 28 ± 4 | 12 ± 3 | <0.01 |

| Placebo | 27 ± 5 | 26 ± 4 | NS |

Summary of Biological Activities

| Activity Type | Target Effect | Observed Outcome |

|---|---|---|

| Antidepressant | Mood improvement | Significant reduction in scores |

| Anxiolytic | Anxiety reduction | Notable decrease in symptoms |

| Cognitive Enhancement | Improved cognitive function | Preliminary positive findings |

Wirkmechanismus

The mechanism of action of ®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure—a fluorophenyl group attached to an ethylamine backbone—shares similarities with several pharmacologically relevant molecules. Key comparisons include:

Key Observations :

- Substituent Position : The 4-fluorophenyl group in the target compound allows for optimal aromatic interactions in receptor binding compared to bulkier 3,5-dichlorophenyl analogs, which exhibit reduced membrane permeability .

- Heterocyclic Additions : Thiazole- and triazole-containing analogs (e.g., compounds 4 and 5 in ) demonstrate improved thermal stability and crystallinity due to planar heterocyclic systems, but their larger size may limit blood-brain barrier penetration compared to the simpler ethylamine backbone of the target compound .

Stereochemical Considerations

The (R)-enantiomer’s configuration is crucial for activity. Racemic mixtures of analogous compounds (e.g., monobenzyl derivatives in ) show reduced efficacy, underscoring the importance of enantiopure synthesis for the target molecule .

Biologische Aktivität

(R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride, also known as 4-Fluoromethamphetamine (4-FMA), is a compound that has gained attention in pharmacological research due to its structural similarity to amphetamines. The presence of a fluorine atom on the phenyl ring enhances its biological activity, particularly in the context of neurotransmitter modulation. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.

- Chemical Formula : C₉H₁₃ClFN

- Molecular Weight : 189.66 g/mol

- CAS Number : 1095514-42-3

(R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride primarily acts as a monoamine releasing agent , affecting neurotransmitters such as dopamine, norepinephrine, and serotonin. The fluorine substitution is believed to enhance its affinity for the dopamine transporter (DAT), leading to increased dopamine release in the synaptic cleft.

Biological Activity Overview

The biological activities of (R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride can be summarized as follows:

1. Dopaminergic Effects

Research indicates that (R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride significantly increases dopamine levels in preclinical models. A study demonstrated that compounds with similar structures exhibited high binding affinities at DAT, suggesting a potential for developing treatments for conditions like ADHD and depression due to their dopaminergic activity .

2. Cytotoxicity Assessment

In vitro studies have shown that this compound can induce cytotoxic effects in specific cancer cell lines, with IC50 values indicating moderate toxicity. For instance, one study reported an IC50 value of approximately 119 µM against L6 cells, suggesting a selective cytotoxic profile that could be exploited for targeted cancer therapies .

3. Antiplasmodial Properties

A derivative of (R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride was evaluated for its antiplasmodial activity against Plasmodium falciparum. The results indicated that modifications to the phenyl ring could enhance activity, with some compounds achieving IC50 values as low as 0.42 µM, demonstrating potential for further development as antimalarial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.